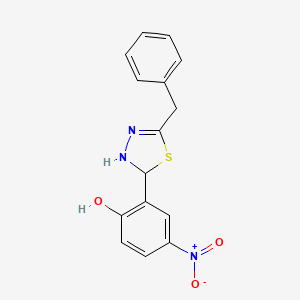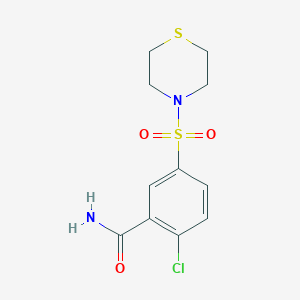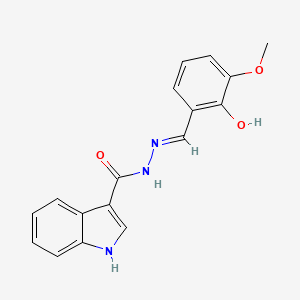
N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound that belongs to the chromene family. It is a potential drug candidate that has been extensively studied for its various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, several studies have suggested that it exerts its biological activities through various signaling pathways. For example, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) signaling pathway, which regulates energy homeostasis and cell growth. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also possesses antioxidant activity by reducing oxidative stress and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to possess antiviral activity by inhibiting the replication of HSV-1 and HCMV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its broad spectrum of biological activities, which makes it a potential drug candidate for various diseases. It is also relatively easy to synthesize and has a reasonable yield. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, more studies are needed to determine its toxicity and safety profile in vivo.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is its potential use as an anti-inflammatory and antioxidant agent in various inflammatory diseases such as rheumatoid arthritis, asthma, and diabetes. Another area of interest is its potential use as an anticancer agent in various cancer types. Furthermore, more studies are needed to determine its antiviral activity against other viruses and its potential use in viral infections. Additionally, more studies are needed to determine its toxicity and safety profile in vivo and its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis method for N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-hydroxycoumarin in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The overall yield of this process is around 40%.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. Several studies have reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-14-7-6-11(19)9-13(14)20-17(21)12-8-10-4-3-5-15(24-2)16(10)25-18(12)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWODQUCZQEIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B6022096.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6022101.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6022111.png)
![1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6022122.png)

![N-({1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6022136.png)
![1-[3-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022144.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6022147.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B6022160.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)
![N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6022182.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)